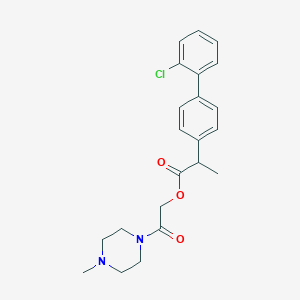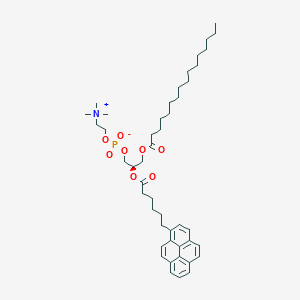
1,2,4-Triazine-3,5-diamine
Übersicht
Beschreibung
1,2,4-Triazine-3,5-diamine, also known as melamine, is a nitrogen-rich organic compound with a molecular formula of C3H6N6. It is widely used in the chemical industry as a cross-linking agent and flame retardant. Melamine has also been used in the production of plastics, laminates, and other materials. In recent years, melamine has gained attention due to its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5-diamine is not fully understood. However, studies have shown that it can bind to proteins and nucleic acids, leading to their denaturation and degradation. This property has been exploited in the development of new antibacterial and antifungal agents.
Biochemical and Physiological Effects:
Melamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to have a positive effect on bone health and may have potential use in the treatment of osteoporosis. Melamine has also been shown to have antioxidant properties, which may have potential use in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Melamine has several advantages for use in lab experiments. It is highly soluble in water, making it easy to work with. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, 1,2,4-Triazine-3,5-diamine has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on 1,2,4-Triazine-3,5-diamine. One potential area of research is the development of new antibacterial and antifungal agents based on the properties of 1,2,4-Triazine-3,5-diamine. Another potential area of research is the development of new drug delivery systems using 1,2,4-Triazine-3,5-diamine nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,4-Triazine-3,5-diamine and its potential use in the prevention and treatment of various diseases.
Synthesemethoden
Melamine is synthesized by the reaction of urea with formaldehyde under high pressure and temperature. The reaction produces a white crystalline powder that is highly soluble in water and polar solvents.
Wissenschaftliche Forschungsanwendungen
Melamine has been extensively studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Melamine has also been used in the production of nanoparticles for drug delivery and imaging applications.
Eigenschaften
IUPAC Name |
1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-2-1-6-8-3(5)7-2/h1H,(H4,4,5,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMHJJAUKOOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620657 | |
| Record name | 1,2,4-Triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazine-3,5-diamine | |
CAS RN |
104405-58-5 | |
| Record name | 1,2,4-Triazine-3,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104405-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

